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Compound of Interest

Compound Name: 1,2,2,3-Tetrachloropropane

Cat. No.: B086103 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 1,2,2,3-Tetrachloropropane

This guide provides a comprehensive analysis of the spectroscopic data for 1,2,2,3-
tetrachloropropane (CAS No: 13116-53-5).[1] Aimed at researchers and analytical scientists,

this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to the structural

elucidation of this compound. Our approach is grounded in field-proven insights, emphasizing

the causal relationships between molecular structure and spectral output.

Introduction: The Analytical Imperative
1,2,2,3-Tetrachloropropane is a halogenated organic compound with the molecular formula

C₃H₄Cl₄.[1] Accurate structural confirmation is paramount for its use in chemical synthesis,

environmental analysis, and drug development research. Spectroscopic techniques provide a

non-destructive, detailed fingerprint of the molecule's atomic and electronic environment. This

guide serves as a reference for identifying and interpreting the unique spectral signatures of

1,2,2,3-tetrachloropropane, ensuring data integrity and confidence in experimental outcomes.

Molecular Structure and Predicted Spectral Features
The structure of 1,2,2,3-tetrachloropropane is foundational to understanding its spectra. The

molecule contains a three-carbon backbone with four chlorine substituents.
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Asymmetry: The molecule is chiral, possessing a stereocenter at the second carbon (C2).

However, for standard spectroscopic analysis of a racemic mixture, this does not complicate

the primary interpretation. The key feature is the lack of symmetry, which dictates that each

carbon and each proton environment is chemically distinct.

Proton Environments: There are three unique proton environments.

Carbon Environments: There are three unique carbon environments.

Caption: Molecular structure of 1,2,2,3-tetrachloropropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 1,2,2,3-tetrachloropropane, both ¹H and ¹³C NMR are essential for

unambiguous identification.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of distinct proton environments,

their electronic surroundings, and the connectivity of adjacent protons.

Interpretation and Causality:

The structure dictates three distinct signals corresponding to the protons on C1, C2, and C3.

CH₂Cl (C1) protons: These two protons are adjacent to a carbon bearing two chlorine atoms

(C2). The high electronegativity of the chlorine atoms on C2 and the chlorine on C3 will

deshield these protons, shifting their signal downfield.

CHCl (C2) proton: This single proton is on a carbon atom bonded to two chlorine atoms and

two carbon atoms. This environment is highly deshielded and will appear furthest downfield.

CH₂Cl (C3) protons: These two protons are adjacent to a carbon with one chlorine atom

(C2). They will be deshielded but likely to a lesser extent than the C1 protons.

Predicted ¹H NMR Data
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-CH₂- (on C1) ~4.0 - 4.5 Doublet 2H

-CH- (on C2) ~4.8 - 5.2 Triplet 1H

-CH₂- (on C3) ~3.8 - 4.2 Doublet 2H

Note:Actual spectral data is available on databases like SpectraBase.[1][2] Predicted values

are based on established principles of chemical shifts.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

This protocol ensures high-quality, reproducible data.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 1,2,2,3-tetrachloropropane.

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

The choice of deuterated chloroform is standard for non-protic organic compounds.

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is

defined as 0.00 ppm and serves as the reference point.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup (300-500 MHz Spectrometer):

Insert the sample into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any

magnetic field drift.

Shim the magnetic field to achieve maximum homogeneity, which is critical for sharp, well-

resolved peaks. A good shim results in a symmetrical, narrow peak for the TMS signal.

Data Acquisition:
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Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

Apply a standard 90° pulse.

Acquire the Free Induction Decay (FID) over a sufficient number of scans (e.g., 8-16) to

achieve an adequate signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the FID to generate the spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Integrate the signals to determine the relative ratios of protons.

Sample Preparation Data Acquisition Data Processing

Dissolve Sample
(5-10mg in 0.7mL CDCl3) Add TMS Standard Transfer to NMR Tube Insert Sample Lock & Shim Acquire FID

(16 Scans) Fourier Transform Phase Correction Calibrate to TMS Integrate Peaks

Click to download full resolution via product page

Caption: Standard workflow for ¹H NMR data acquisition.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Interpretation and Causality:

Due to the molecule's asymmetry, three distinct signals are expected.

C1 & C3 (-CH₂Cl): These carbons are bonded to one chlorine atom and will appear in the

typical range for alkyl halides. Their exact positions will differ slightly due to their proximity to

the other chlorinated carbons.
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C2 (-CCl₂-): This carbon is bonded to two chlorine atoms, causing a significant downfield

shift due to the strong deshielding effect.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C1 ~50 - 60

C2 ~85 - 95

C3 ~45 - 55

Note:This data can be cross-referenced with entries in the SpectraBase database.[1][2]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol is similar to ¹H NMR, with key differences in acquisition parameters.

Sample Preparation: Use a more concentrated sample (20-50 mg) in the same volume of

solvent due to the lower natural abundance of the ¹³C isotope.

Instrument Setup: Same as for ¹H NMR.

Data Acquisition:

Set a wider spectral width (e.g., 0-220 ppm).

Use a proton-decoupled pulse sequence. This is a crucial step that collapses carbon-

proton coupling, resulting in a single sharp peak for each carbon environment and

improving the signal-to-noise ratio.

A much larger number of scans (e.g., 1024 or more) is required due to the low sensitivity

of the ¹³C nucleus. A longer relaxation delay between pulses may also be necessary.

Data Processing: Same as for ¹H NMR, excluding integration, which is not typically

quantitative in standard ¹³C NMR.
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Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing

information about the functional groups present.

Interpretation and Causality:

The IR spectrum of 1,2,2,3-tetrachloropropane will be dominated by vibrations associated

with its carbon-hydrogen and carbon-chlorine bonds.

Key IR Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Interpretation

2950-3000 C-H stretch
Indicates the presence of sp³

hybridized C-H bonds.

1400-1470 C-H bend

Scissoring and bending

vibrations of the methylene

groups.

650-850 C-Cl stretch

Strong, characteristic

absorptions confirming the

presence of multiple

chloroalkane functional

groups. The broadness and

complexity in this region are

expected due to the multiple,

distinct C-Cl bonds.

Note:FTIR spectra for 1,2,2,3-tetrachloropropane are available for viewing on SpectraBase,

often acquired as a neat liquid.[1][3]

Experimental Protocol: Acquiring a Neat FTIR Spectrum

Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates

(NaCl or KBr) are clean. Run a background scan to subtract atmospheric CO₂ and H₂O

signals.
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Sample Application:

For ATR: Place one drop of the neat liquid sample directly onto the ATR crystal.

For Salt Plates: Place one drop of the neat liquid sample onto one salt plate and gently

place the second plate on top to create a thin capillary film.

Data Acquisition: Place the sample holder in the spectrometer and acquire the spectrum.

Typically, 16-32 scans are co-added to produce a high-quality spectrum.

Data Processing: The instrument software automatically subtracts the background from the

sample scan. Label the significant peaks.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the fragmentation

pattern of a molecule, which aids in structural confirmation.

Interpretation and Causality:

Molecular Ion (M⁺): The molecular weight of 1,2,2,3-tetrachloropropane is approximately

181.9 g/mol .[1] Due to the presence of four chlorine atoms, the molecular ion peak will

exhibit a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and

³⁷Cl (~24.2%). The presence of four chlorines will result in a cluster of peaks (M, M+2, M+4,

M+6, M+8) with predictable relative intensities.

Fragmentation: The molecule will fragment under electron ionization (EI) conditions. The

most common fragmentation pathway is the loss of a chlorine atom or an HCl molecule. The

stability of the resulting carbocation determines the abundance of the fragment ions.

Key Mass Spectrometry Fragments
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m/z Value Proposed Fragment Significance

~180, 182, 184... [C₃H₄Cl₄]⁺ Molecular ion cluster.

~145, 147, 149... [C₃H₄Cl₃]⁺
Loss of a chlorine radical (·Cl).

This is often a prominent peak.

~109, 111... [C₃H₄Cl₂]⁺
Loss of a second chlorine

radical.

~96, 98... [C₂H₃Cl₂]⁺
Cleavage of a C-C bond with

loss of CH₂Cl.

Note:GC-MS data for this compound is available in public databases, which can be used to

confirm these fragmentation patterns.[1][4]

[C3H4Cl4]+•
(m/z ≈ 180)

[C3H4Cl3]+
(m/z ≈ 145)

- •Cl

[C3H3Cl3]+•
(m/z ≈ 144)

- HCl [C2H2Cl3]+
(m/z ≈ 131)

- •CH2Cl

- H•

Click to download full resolution via product page

Caption: Plausible fragmentation pathways for 1,2,2,3-tetrachloropropane in EI-MS.

Experimental Protocol: Acquiring a GC-MS Spectrum

This protocol is ideal for separating the compound from any potential impurities before mass

analysis.
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Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent

like dichloromethane or hexane.

GC Setup:

Install a suitable capillary column (e.g., a non-polar DB-5ms).

Set the injector temperature to ~250°C and the transfer line to the MS to ~280°C.

Program the oven temperature to ramp from a low temperature (e.g., 50°C) to a high

temperature (e.g., 250°C) at a rate of 10-15°C/min. This ensures separation of

components based on boiling point.

MS Setup:

Set the ion source to electron ionization (EI) at 70 eV. This is the standard energy for

creating reproducible fragmentation patterns.

Set the mass analyzer (e.g., a quadrupole) to scan a relevant mass range (e.g., m/z 40-

300).

Data Acquisition: Inject a small volume (1 µL) of the sample into the GC. The instrument

software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting

peak.

Data Analysis: Identify the peak corresponding to 1,2,2,3-tetrachloropropane in the TIC.

Analyze the mass spectrum of this peak, identifying the molecular ion cluster and major

fragment ions. Compare the spectrum to a reference library like NIST for confirmation.[5]

Conclusion
The combination of NMR, IR, and MS provides a robust and self-validating system for the

characterization of 1,2,2,3-tetrachloropropane. The ¹H and ¹³C NMR spectra confirm the

unique carbon-hydrogen framework, IR spectroscopy identifies the key C-H and C-Cl functional

groups, and mass spectrometry verifies the molecular weight and provides structural

information through fragmentation analysis. Adherence to the standardized protocols described
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herein ensures the generation of high-fidelity data, which is indispensable for any scientific or

developmental application of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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